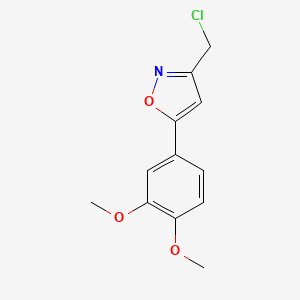

3-(氯甲基)-5-(3,4-二甲氧基苯基)异噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

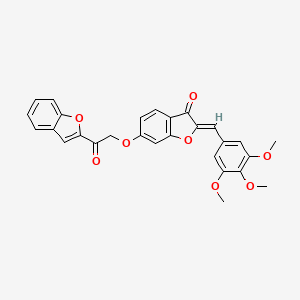

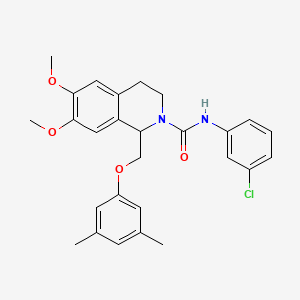

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 .

Synthesis Analysis

Isoxazole derivatives, including 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole, have been evaluated for their potential as COX inhibitors and antimicrobial agents . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket .Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dimethoxy substitution on the first phenyl ring and a Cl atom on the other phenyl . These groups influence the compound’s interactions with biological targets .Chemical Reactions Analysis

This compound has been evaluated for its activity against COX enzymes and various microbial species . It has shown moderate to potent activities against COX enzymes .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 253.68 . Its IUPAC name is 3-(chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole .科学研究应用

- Experimental Evidence : Through electrochemical analyses (including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy), DMPTS demonstrated impressive corrosion protection efficacy. At an optimal concentration, it achieved up to 89% inhibition efficiency at 400 ppm in 1 M hydrochloric acid (HCl) solutions .

- Mechanism : DMPTS forms a protective layer on the copper surface, as confirmed by Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). Chemical adsorption is the definitive mechanism of corrosion inhibition, with specific interactions between DMPTS molecules and the copper surface .

- Theoretical Validation : Quantum chemical computations supported the strong molecular interaction between DMPTS and copper, corroborating experimental findings .

- The 3,4-dimethoxybenzyl group, when used as a protective group for the thiol moiety, enhances solubility and stability of the precursor. During monolayer formation, this group becomes cleaved off, especially at elevated temperatures and in the presence of protons (e.g., trifluoroacetic acid) .

Corrosion Inhibition

Solubilizing Protective Group

作用机制

Target of Action

Compounds with similar structures have been studied for their potential as corrosion inhibitors .

Mode of Action

Related compounds, such as 3,4-dimethoxy phenyl thiosemicarbazone, have been shown to interact with their targets (such as copper) through chemical adsorption . This interaction forms a protective layer on the target surface, which inhibits corrosion .

Biochemical Pathways

The formation of self-assembled monolayers (sams) is a common process involving similar compounds . In this process, the compound forms a monolayer on a surface, altering its properties .

Result of Action

Similar compounds have been shown to form a protective layer on surfaces, which can inhibit corrosion . This suggests that 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole may have similar effects.

Action Environment

The action of 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole can be influenced by environmental factors. For example, the formation of a protective layer by similar compounds has been shown to occur at elevated temperatures and in the presence of protons . Therefore, the action, efficacy, and stability of 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole may also be influenced by similar environmental conditions.

属性

IUPAC Name |

3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKUCDQSYROPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)

![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)

![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)